BENGHE Foundational & Exploratory

Check Availability & Pricing

Physicochemical properties of 2-(1H-imidazol-1-
yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026
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Cat. No.: B052735

An In-depth Technical Guide on the Physicochemical Properties of 2-(1H-imidazol-1-
yl)acetonitrile

Abstract

2-(1H-imidazol-1-yl)acetonitrile is a pivotal heterocyclic building block in modern medicinal
chemistry and materials science. Its unique structure, combining a biologically significant
imidazole ring with a reactive nitrile functional group, makes it a versatile precursor for a wide
array of more complex molecules, including active pharmaceutical ingredients (APIs). This
technical guide provides a comprehensive analysis of the core physicochemical properties of 2-
(1H-imidazol-1-yl)acetonitrile, offering in-depth, field-proven insights for researchers,
scientists, and drug development professionals. The narrative moves beyond a simple data
sheet to explain the causality behind experimental choices and the implications of these
properties for practical applications, particularly within the ADME (Absorption, Distribution,
Metabolism, and Excretion) framework of drug design. Detailed, self-validating experimental
protocols for key property determinations are provided, supported by workflow diagrams and
authoritative references to ensure scientific integrity.

Introduction: A Versatile Heterocyclic Scaffold
Overview of 2-(1H-imidazol-1-yl)acetonitrile

2-(1H-imidazol-1-yl)acetonitrile, also known by synonyms such as 1-(Cyanomethyl)imidazole,
is an organic compound identified by the CAS Number 98873-55-3.[1][2][3][4] Structurally, it
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consists of an imidazole ring N--alkylated with an acetonitrile group.[1] This bifunctional nature
—the electron-rich aromatic imidazole ring and the electrophilic nitrile group—underpins its
utility as a dynamic intermediate in organic synthesis.[1]

Significance in Medicinal Chemistry and Drug
Development

The imidazole moiety is a well-established pharmacophore present in numerous biologically
active molecules, prized for its ability to engage in hydrogen bonding and coordinate with metal
ions in enzyme active sites.[1] Consequently, 2-(1H-imidazol-1-yl)acetonitrile serves as a
crucial starting material for various therapeutic agents. Notably, it is a key reactant in the
synthesis of the antifungal drug lanoconazole.[5][6] Its derivatives are also explored as kinase
inhibitors, antiparasitic agents, and ligands in coordination chemistry for developing materials
with unique photophysical properties.[1] Understanding its fundamental physicochemical
properties is therefore not an academic exercise, but a prerequisite for optimizing reaction
conditions, predicting its behavior in biological systems, and designing next-generation
therapeutics.

Core Physicochemical Profile

A compound's behavior, from reaction kinetics to bioavailability, is dictated by its intrinsic
physicochemical properties. This section quantifies and discusses the core profile of 2-(1H-
imidazol-1-yl)acetonitrile.

Structural and Identity Data

A clear definition of the molecule's identity is the foundation of all further analysis.
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Identifier Value Reference
Chemical Name 2-(1H-imidazol-1-yl)acetonitrile  [7]

CAS Number 98873-55-3 [11[2]
Molecular Formula CsHsNs3 [11121[7]
Molecular Weight 107.11 g/mol [1112][8]
SMILES N#CCN1C=CN=C1 12171
InChiKey ZPGCVVBPGQJSPX- (AT

UHFFFAOYSA-N

Quantitative Physicochemical Properties

The following table summarizes the key physicochemical parameters, which are critical for

predicting the compound's behavior in both chemical and biological environments.
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Property

Value

Implication &
. . Reference
Discussion

Appearance

White to light yellow
solid

Indicates a crystalline
or microcrystalline

. [51[9][10]
solid at room

temperature.

Melting Point

54.0t0 58.0 °C

Arelatively low
melting point suggests
moderate lattice
energy. This is useful
. [51[6][°]
for quality control as
impurities typically
depress and broaden

the melting range.

Boiling Point

116-120 °C (at 0.35
Torr)

The high boiling point,

even under vacuum,

reflects the molecule's

polarity. Purification by

distillation requires SR
high vacuum to

prevent

decomposition.

Solubility

Slightly soluble in
DMSO and Methanol,
Soluble in methylene

chloride.

Limited aqueous
solubility is expected.
The choice of solvents
: [51[61[9]
for reaction,
purification, and

formulation is critical.

pKa (Predicted)

5.63+0.10

This value [51[6][9]
corresponds to the

protonation of the

basic nitrogen atom

on the imidazole ring.

At physiological pH

(~7.4), a significant
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fraction of the
molecule will be
protonated,
influencing its
solubility, membrane
permeability, and

receptor interactions.

This value suggests a
balanced hydrophilic-
lipophilic character. It

falls within the range

LogP (Computational)  0.40668 typically associated [2]

with good oral

bioavailability

according to Lipinski's

Rule of Five.

The Topological Polar

Surface Area is a

predictor of drug

transport properties. A
TPSA 41.61 A2 value below 60 Az is [2]

often correlated with

good cell membrane

permeability and oral

absorption.

Spectroscopic and Analytical Characterization
Unambiguous identification and purity assessment are critical. The following spectroscopic data
are characteristic of 2-(1H-imidazol-1-yl)acetonitrile.

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR (CDCIs): Expect characteristic signals for the three imidazole protons between &
7.0-7.6 ppm and a key singlet for the methylene (-CHz-) protons adjacent to the nitrile
group around 6 4.9-5.3 ppm.[1][11] The exact shifts are solvent-dependent.
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o 13C NMR (CDCIs): Signals for the imidazole carbons typically appear between & 119-138
ppm, with the nitrile carbon (-C=N) resonating around & 113-115 ppm and the methylene
carbon (-CHz-) at approximately & 34-37 ppm.[11]

 Infrared (IR) Spectroscopy: A sharp and strong absorption band in the region of 2214—-2250
cm~1is a definitive indicator of the nitrile (-C=N) stretching vibration.[1]

e Mass Spectrometry (MS): In electrospray ionization (ESI) mode, the compound readily
protonates to yield a prominent molecular ion peak [M+H]* at m/z 108.06.[1][6]

e High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is an effective
technique for assessing the purity of 2-(1H-imidazol-1-yl)acetonitrile and related imidazole
compounds.[1][12] A C8 or C18 column with a mobile phase of methanol or acetonitrile and a
buffered aqueous component (e.g., phosphate buffer) can achieve effective separation.[12]

Experimental Protocols for Property Determination

While predicted values are useful for initial assessment, empirical determination is the gold
standard in drug development. The following protocols are designed to be robust and self-
validating.

Protocol: Determination of Melting Point

o Expertise & Experience: The choice of a slow ramp rate near the expected melting point is
crucial for accuracy. A sharp melting range (e.g., < 1 °C) is indicative of high purity, whereas
a broad range suggests the presence of impurities.

o Methodology:

o Ensure the sample is completely dry by holding it under a high vacuum for several hours.

[e]

Load a small amount of the finely powdered solid into a capillary tube, tapping gently to
pack the sample to a height of 2-3 mm.

[e]

Place the capillary tube in a calibrated digital melting point apparatus.

o

Set a rapid heating ramp (e.g., 10 °C/min) to quickly approach the expected melting point
(~50 °C).
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o Reduce the ramp rate to 1-2 °C/min to allow for thermal equilibrium.

o Record the temperature at which the first drop of liquid appears (onset) and the
temperature at which the entire sample becomes a clear liquid (completion). The melting
point is reported as this range.

@ry Sample Under VacuunD—»@oad Capillary Tube]—»[Place in Apparatus]—»@apid Heat to «50°Cj—>(slow Ramp (1»2°C/minD—>@ecord Onset & Completion Temperatureg

Click to download full resolution via product page

Workflow for Melting Point Determination.

Protocol: Determination of Aqueous Solubility (Shake-
Flask Method)

o Trustworthiness: The shake-flask method (OECD Guideline 105) is the benchmark for
determining aqueous solubility. Including a filtration step is non-negotiable to ensure that only
the dissolved analyte is measured, preventing overestimation from suspended
microparticles.

o Methodology:

o Add an excess amount of 2-(1H-imidazol-1-yl)acetonitrile to a known volume of
phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

o Seal the vial and place it in a shaker bath set to a constant temperature (e.g., 25 °C or 37
°C).

o Agitate the mixture for at least 24 hours to ensure equilibrium is reached. A preliminary
time-course experiment can validate the required equilibration time.

o Allow the suspension to settle.

o Carefully withdraw an aliquot from the supernatant and filter it through a 0.22 pm syringe
filter (e.g., PVDF) to remove any undissolved solid.
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o Quantify the concentration of the analyte in the clear filtrate using a validated analytical
method, such as HPLC-UV or LC-MS.

o Perform the experiment in triplicate to ensure reproducibility.

E\dd Excess Solid to PBS (pH 7.4D—>@qulllbrate (24h Shake @ 25°CD—>[Setlle Suspen510rD—>Gwlter Supernatant (0.22umD—>@uant\fy Concentration via HPLMReport as mg/mL or pM]

Click to download full resolution via product page

Workflow for Shake-Flask Solubility Assay.

Protocol: Determination of pKa via UV-Vis
Spectrophotometry

o Expertise & Experience: This method is effective because the imidazole ring is a
chromophore whose electronic structure (and thus UV-Vis spectrum) changes upon
protonation. The key is to identify a wavelength with a significant difference in absorbance
between the neutral and protonated species. This maximizes the signal-to-noise ratio of the
measurement.

» Methodology:
o Prepare a stock solution of 2-(1H-imidazol-1-yl)acetonitrile in methanol or water.

o Prepare a series of buffers spanning a pH range from ~3 to ~8 (e.g., universal Britton-
Robinson buffer).

o Create a set of samples by adding a small, constant volume of the stock solution to each
buffer, ensuring the final organic solvent concentration is low (<1%) to minimize its effect
on pH.

o Measure the full UV-Vis spectrum (e.g., 200-400 nm) for each sample.
o Identify an analytical wavelength where the absorbance changes significantly with pH.

o Plot absorbance at this wavelength versus the measured pH of each buffer solution.
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o Fit the data to the Henderson-Hasselbalch equation. The pKa is the pH value at the
inflection point of the resulting sigmoidal curve.

Sample Preparation

Grepare Stock SolutiorD Grepare Buffer Series (pH 3-8D

' l

(Mix Stock with Each Buffea

Measurement & Analysis

y
@cquire UV-Vis Spectrum for Each pI—D

'

Gdentify Analytical Wavelengt@

'

Glot Absorbance vs. pI—D

'

(Fit to Sigmoidal Curveg

Determine pKa at Inflection Point

Click to download full resolution via product page

Workflow for Spectrophotometric pKa Determination.
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Synthesis, Stability, and Handling
Common Synthetic Route

The most prevalent synthesis involves a straightforward nucleophilic substitution reaction.[5][6]

» Authoritative Grounding: This method relies on the deprotonation of imidazole to form the
imidazolide anion, a potent nucleophile that readily displaces a halide from an a-
haloacetonitrile.

o Methodology:

o To a solution of 1H-imidazole (1.0 eq.) in a suitable aprotic solvent (e.g., THF, DMF) under
an inert atmosphere (e.g., argon), add a strong base such as sodium hydride (NaH, ~1.1
eg.) portion-wise at 0 °C.

o Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete
deprotonation.

o Cool the reaction mixture again to 0 °C and add a solution of bromoacetonitrile or
chloroacetonitrile (1.0 eq.) dropwise.

o Let the reaction proceed at room temperature for several hours, monitoring its progress by
TLC.

o Upon completion, carefully quench the reaction with water and extract the product with an
organic solvent like ethyl acetate.

o The combined organic layers are dried, concentrated, and the crude product is purified,
typically by silica gel column chromatography.[5][6]

General Reaction Scheme for Synthesis.

Stability and Storage Recommendations

Proper handling and storage are essential to maintain the integrity of the compound.

o Storage Conditions: Store in a tightly sealed container under an inert atmosphere (argon or
nitrogen). It is best kept in a freezer at temperatures under -20°C for long-term stability.[5][6]
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[9]

e Handling: The compound is classified as an irritant and is harmful if swallowed or in contact
with skin.[4][5] Appropriate personal protective equipment (PPE), including gloves, safety
glasses, and a lab coat, should be worn at all times. All manipulations should be performed
in a well-ventilated fume hood.

Implications for Drug Development

The physicochemical properties detailed above are not merely data points; they are critical
inputs for predictive models in drug development.

Role as a Versatile Chemical Scaffold

The dual functionality of 2-(1H-imidazol-1-yl)acetonitrile allows for orthogonal reactivity. The
nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct other
heterocyclic rings. The imidazole ring can be further functionalized or used as a coordinating
ligand. This versatility makes it an ideal starting point for generating diverse chemical libraries
for high-throughput screening.[1]

ADME Profile Prediction

 Absorption: With a LogP of ~0.4 and a TPSA of ~42 A2, the compound aligns well with
Lipinski's guidelines for oral bioavailability.[2] Its moderate polarity suggests it can partition
into lipid membranes while retaining sufficient aqueous solubility for dissolution in the
gastrointestinal tract.

« Distribution: The pKa of ~5.6 indicates that at blood pH (7.4), the compound will exist as a
mixture of its neutral and protonated forms.[5][6][9] The charged (protonated) species will
have higher aqueous solubility and may be restricted from crossing the blood-brain barrier,
while the neutral form will more readily partition into tissues. This equilibrium is a key
determinant of its volume of distribution.

e Metabolism: Imidazole rings are subject to various metabolic pathways, including oxidation
and conjugation. The methylene bridge and nitrile group may also be sites of metabolic
activity. In vitro metabolism studies using liver microsomes are a necessary step to identify
potential metabolites and predict in vivo clearance rates.
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o Excretion: The compound's water solubility, enhanced by its ability to be protonated,
suggests that renal clearance could be a significant route of excretion for the parent drug
and any polar metabolites.

Conclusion

2-(1H-imidazol-1-yl)acetonitrile is a compound of significant strategic importance in chemical
and pharmaceutical research. Its well-balanced physicochemical profile—characterized by
moderate lipophilicity, a pharmaceutically relevant pKa, and a polar surface area conducive to
membrane permeability—makes it an attractive scaffold for drug design. This guide has
provided a detailed technical overview of these properties, grounded in experimental data and
authoritative protocols. By understanding and applying this knowledge, researchers can better
leverage this versatile building block to accelerate the discovery and development of novel
therapeutics and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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